![molecular formula C28H24N4O3S B2714611 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683770-04-9](/img/structure/B2714611.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, benzimidazoles are synthesized from o-phenylenediamine and a carboxylic acid or its equivalent . The sulfamoyl group could potentially be introduced through a sulfonation reaction.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to determine the structure .Scientific Research Applications
- The compound exhibits potent antiproliferative effects against cancer cell lines. For instance, a Pd(II) complex derived from this compound demonstrated excellent inhibitory activity against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM . Its antitumor mechanism involves antiangiogenic effects and promotion of apoptosis, as verified by DNA condensation and FACS analysis.
- Novel derivatives of this compound, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline, have been designed and synthesized as antitumor agents. Some of these derivatives exhibit moderate to high inhibitory activities against tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .
- Chemical proteomics studies indicate that newly synthesized compounds based on this scaffold target the C522 residue of p97, a protein involved in various cellular processes. These covalent inhibitors may aid in biological studies and drug discovery related to p97 .
Anticancer Properties
Antitumor Agents
p97 Inhibitors
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. Benzimidazoles, for example, are known to have a wide range of biological activities and are used in several drugs .
Future Directions
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-32(19-20-8-3-2-4-9-20)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-7-10-22(18-23)27-30-25-12-5-6-13-26(25)31-27/h2-18H,19H2,1H3,(H,29,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYQQTCBKRKOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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